molecular formula C11H12N2O3 B14165392 Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Cat. No.: B14165392
M. Wt: 220.22 g/mol
InChI Key: JDVGWBPJVRXZEC-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests its potential use in the treatment of diabetes .

Comparison with Similar Compounds

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)10-8-5-7(14)3-4-9(8)12-6-13-10/h6H,2-5H2,1H3

InChI Key

JDVGWBPJVRXZEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC2=C1CC(=O)CC2

Origin of Product

United States

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